Computed Lipophilicity Difference vs. Aromatic 1,3-Benzodioxole
A comparison of computed lipophilicity reveals a substantial logP difference between 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole and its aromatic analog, 1,3-benzodioxole. The target compound has a substantially lower XLogP3 value (0.9) compared to the aromatic analog (2.1) [1]. This suggests the target compound may exhibit greater affinity for aqueous phases, a critical parameter for reaction design or formulation.
| Evidence Dimension | XLogP3 (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 1,3-Benzodioxole (CAS 274-09-9): 2.1 |
| Quantified Difference | LogP difference of 1.2 (Target is 57% of comparator value) |
| Conditions | Values computed using XLogP3 3.0 algorithm as reported in PubChem. |
Why This Matters
This quantitative difference in predicted lipophilicity is a key decision-making factor for chemists selecting a synthetic intermediate or designing a formulation where phase partitioning behavior is critical.
- [1] PubChem. (2026). 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole. Computed Properties. XLogP3. National Library of Medicine. View Source
